molecular formula C13H22O B14400223 8-Methyl-4-(prop-2-EN-1-YL)nona-1,7-dien-4-OL CAS No. 89780-45-0

8-Methyl-4-(prop-2-EN-1-YL)nona-1,7-dien-4-OL

Cat. No.: B14400223
CAS No.: 89780-45-0
M. Wt: 194.31 g/mol
InChI Key: AXUZDFJTKJDAJN-UHFFFAOYSA-N
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Description

8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol is a chemical compound with a complex structure that includes multiple double bonds and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the Carbon Skeleton: This step involves the construction of the carbon backbone through reactions such as aldol condensation or Michael addition.

    Introduction of Double Bonds: The double bonds can be introduced using elimination reactions or through the use of specific reagents that promote the formation of alkenes.

    Hydroxyl Group Addition: The hydroxyl group can be introduced through oxidation reactions, where a precursor molecule is oxidized to form the alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and interactions with biological molecules. The compound may act as an antioxidant by donating electrons to neutralize free radicals, or it may inhibit microbial growth by disrupting cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
  • 2-((2R,4aR,8aS)-4a-Methyl-8-methylenedecahydronaphthalen-2-yl)prop-2-en-1-ol

Uniqueness

8-Methyl-4-(prop-2-en-1-yl)nona-1,7-dien-4-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group.

Properties

CAS No.

89780-45-0

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

8-methyl-4-prop-2-enylnona-1,7-dien-4-ol

InChI

InChI=1S/C13H22O/c1-5-9-13(14,10-6-2)11-7-8-12(3)4/h5-6,8,14H,1-2,7,9-11H2,3-4H3

InChI Key

AXUZDFJTKJDAJN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(CC=C)(CC=C)O)C

Origin of Product

United States

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